Cyclohexyl diphenylthionophosphinamidate
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Overview
Description
Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by the presence of a cyclohexyl group, two phenyl groups, and a thionophosphinamidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.
Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions
Properties
CAS No. |
55549-35-4 |
---|---|
Molecular Formula |
C18H21NPS+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1 |
InChI Key |
RLRGJYDBKKYUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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